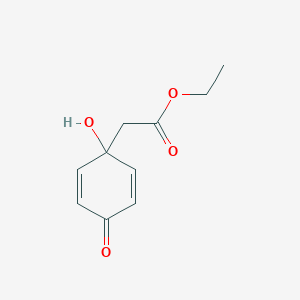

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h3-6,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTPJULDTWCNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(C=CC(=O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209015 | |

| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60263-06-1 | |

| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JP-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Molecular Architecture of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known by its synonym Jacaranone ethyl ester, is a quinone derivative with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1][2][3][4][5] This compound has garnered interest within the scientific community for its potential biological activities, including antioxidant and anticancer properties.[1] This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of this molecule, offering a foundational framework for researchers engaged in natural product chemistry and drug discovery. While specific experimental data for this compound is not extensively detailed in publicly available literature, this document outlines the expected analytical results based on its known structure and the general protocols for their acquisition.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 60263-06-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |

| Molecular Weight | 196.20 g/mol | [1][5] |

| Melting Point | 94–96°C | [1] |

| Boiling Point | 338.6°C at 760 mmHg | [2][3] |

| Density | 1.233 g/cm³ | [2] |

| Refractive Index | 1.526 | [2] |

Structural Elucidation Workflow

The definitive identification of a chemical structure is a systematic process. It begins with the isolation or synthesis of the compound, followed by a suite of spectroscopic analyses to piece together its molecular framework. The logical flow for the structure elucidation of this compound is depicted below.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its known chemical structure. These values serve as a benchmark for experimental verification.

1H NMR Spectroscopy

Table 1: Predicted 1H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | d | 2H | Protons on the double bond adjacent to the ketone |

| ~6.2 | d | 2H | Protons on the double bond adjacent to the hydroxyl-bearing carbon |

| ~4.2 | q | 2H | -O-CH₂-CH₃ |

| ~3.5 | s | 1H | -OH |

| ~2.8 | s | 2H | -CH₂-COO- |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

13C NMR Spectroscopy

Table 2: Predicted 13C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~186 | C=O | Ketone |

| ~171 | C=O | Ester |

| ~145 | C=C | Olefinic carbons |

| ~130 | C=C | Olefinic carbons |

| ~70 | C-OH | Quaternary carbon with hydroxyl group |

| ~61 | -O-CH₂- | Methylene of ethyl group |

| ~45 | -CH₂- | Methylene adjacent to ester |

| ~14 | -CH₃ | Methyl of ethyl group |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~1735 | C=O stretch (ester) |

| ~1670 | C=O stretch (conjugated ketone) |

| ~1630 | C=C stretch (alkene) |

| ~1200 | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 196 | [M]⁺, Molecular ion |

| 178 | [M - H₂O]⁺ |

| 151 | [M - OCH₂CH₃]⁺ |

| 123 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis: Copper(I)-Catalyzed Addition

While specific reagents and conditions for this exact molecule are not detailed in the provided search results, a general protocol based on a known Cu(I)-catalyzed reaction can be proposed.[1]

-

Reaction Setup: To a solution of a suitable precursor, such as 4-hydroxyphenylacetic acid, in an appropriate solvent (e.g., dichloromethane, acetonitrile), add the ethylating agent (e.g., ethyl diazoacetate).

-

Catalyst Addition: Introduce a catalytic amount of a Cu(I) salt (e.g., Cu(I) triflate) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica (B1680970) gel to yield the final product.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Infrared (IR) Spectroscopy: For a solid sample, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory. For a liquid or dissolved sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Mass Spectrometry (MS): Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile). Analyze using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI), to determine the accurate mass.

From Structure to Function: A Conceptual Pathway

The structural elucidation of a compound is often the first step toward understanding its biological role. The potential anticancer and antioxidant activities of this compound necessitate further investigation into its mechanism of action.

This guide provides a foundational understanding of the processes involved in confirming the structure of this compound. The combination of synthesis, purification, and multi-faceted spectroscopic analysis is paramount for the unambiguous characterization of this and other novel chemical entities.

References

An In-depth Technical Guide to the Putative Biosynthesis of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a naturally occurring cyclohexadienone derivative also known as jacaranone (B1672724) ethyl ester, has garnered interest for its potential biological activities. While its chemical synthesis is documented, the biosynthetic pathway remains unelucidated. This technical guide proposes a putative biosynthetic pathway for this compound, originating from the well-established shikimate and phenylpropanoid pathways in plants. We will detail the hypothetical enzymatic steps, from primary metabolites to the final product, and provide comprehensive experimental protocols for the validation of this proposed pathway. This guide is intended to serve as a foundational resource for researchers aiming to unravel the natural production of this and related bioactive compounds.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to commence with the shikimate pathway, a central route in plants and microorganisms for the production of aromatic amino acids.[1] The pathway is proposed to proceed through the phenylpropanoid pathway to generate a key phenolic precursor, which then undergoes oxidative dearomatization to form the cyclohexadienone core of jacaranone. The final step involves the ethylation of the acetate (B1210297) side chain.

From Shikimate to p-Hydroxyphenylacetic Acid

The initial steps of the proposed pathway are well-characterized and involve the conversion of primary metabolites, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, to chorismate via the shikimate pathway. Chorismate is a critical branch-point intermediate leading to the synthesis of the aromatic amino acids phenylalanine and tyrosine.

The subsequent steps involve enzymes of the general phenylpropanoid pathway:

-

Phenylalanine Ammonia-Lyase (PAL) or Tyrosine Ammonia-Lyase (TAL): Phenylalanine or tyrosine is deaminated to form cinnamic acid or p-coumaric acid, respectively.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): p-Coumaric acid is activated to its corresponding CoA-thioester, p-coumaroyl-CoA.

From p-coumaroyl-CoA, a series of chain-shortening reactions, likely involving β-oxidation-like steps, are proposed to yield p-hydroxyphenylacetyl-CoA, which is then hydrolyzed to p-hydroxyphenylacetic acid .

Oxidative Dearomatization to form Jacaranone

A crucial and yet unconfirmed step in the biosynthesis is the oxidative dearomatization of p-hydroxyphenylacetic acid to form the cyclohexadienone core of jacaranone. This transformation is hypothesized to be catalyzed by a flavin-dependent monooxygenase . These enzymes are known to mediate the hydroxylation of aromatic compounds and could facilitate an intramolecular rearrangement to yield the 1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl moiety.

Ethylation to Yield the Final Product

The final step in the proposed pathway is the ethylation of the carboxylic acid group of the acetate side chain. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) . These enzymes utilize an alcohol (in this case, ethanol) and an acyl-CoA donor (the jacaranone precursor) to form an ester.[2][3][4][5][6]

Diagrams of Proposed Pathways and Workflows

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for the elucidation of the biosynthetic pathway.

Experimental Protocols

The following protocols provide a framework for the experimental validation of the proposed biosynthetic pathway.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To detect and quantify intermediates of the proposed pathway in plant extracts.

Methodology:

-

Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract with 80% methanol, vortex, and centrifuge. Collect the supernatant.

-

HPLC System: A reverse-phase C18 column is suitable for the separation of phenylpropanoids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

-

Detection: A photodiode array (PDA) detector can be used to monitor the absorbance at specific wavelengths for different phenylpropanoids (e.g., 280 nm for phenolic acids). Mass spectrometry (LC-MS) can be coupled for more accurate identification.[7][8][9][10]

-

Quantification: Use authentic standards of suspected intermediates (e.g., p-coumaric acid, p-hydroxyphenylacetic acid) to create calibration curves for quantification.

| Compound | Retention Time (min) | λmax (nm) |

| p-Coumaric acid | Typical value | 310 |

| p-Hydroxyphenylacetic acid | Typical value | 275 |

| Jacaranone | Typical value | 225, 280 |

Enzyme Assays

3.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay [11][12][13][14][15]

Objective: To measure the activity of PAL in crude protein extracts.

Methodology:

-

Enzyme Extraction: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 8.8, with PVPP and β-mercaptoethanol). Centrifuge and collect the supernatant containing crude protein.

-

Assay Mixture: Prepare a reaction mixture containing the crude enzyme extract and L-phenylalanine in a suitable buffer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.

-

Detection: Stop the reaction (e.g., by adding HCl) and measure the formation of cinnamic acid spectrophotometrically at 290 nm.

-

Calculation: Calculate the specific activity based on the change in absorbance and the protein concentration of the extract.

3.2.2. Flavin-Dependent Monooxygenase Activity Assay [16][17][18]

Objective: To test for the oxidative dearomatization of p-hydroxyphenylacetic acid.

Methodology:

-

Enzyme Source: Crude protein extract or a partially purified fraction.

-

Assay Mixture: A reaction mixture containing the enzyme, p-hydroxyphenylacetic acid, NADPH (as a source of reducing equivalents), and FAD.

-

Incubation: Incubate at an optimal temperature.

-

Product Analysis: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) and analyze by HPLC or LC-MS for the formation of jacaranone.

Gene Identification and Functional Characterization

3.3.1. Heterologous Expression of Candidate Genes in E. coli [19][20][21][22][23]

Objective: To produce and functionally characterize candidate enzymes.

Methodology:

-

Gene Cloning: Identify candidate genes (e.g., from transcriptome data) and clone them into an E. coli expression vector.

-

Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression (e.g., with IPTG).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: Perform enzyme assays with the purified recombinant protein to confirm its activity with the proposed substrate.

Objective: To confirm the in vivo function of a candidate gene.

Methodology:

-

Construct Design: Design an RNAi construct targeting the candidate gene.

-

Plant Transformation: Introduce the RNAi construct into the plant using Agrobacterium-mediated transformation.

-

Analysis of Transgenic Plants: Analyze the transgenic plants for a reduction in the transcript level of the target gene (by qRT-PCR) and a corresponding decrease in the accumulation of the downstream metabolite (by HPLC).

Quantitative Data Summary

The following table provides a template for summarizing quantitative data that would be generated during the experimental validation of the proposed pathway.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |

| PAL (putative) | L-Phenylalanine | To be determined | To be determined | To be determined | To be determined |

| C4H (putative) | Cinnamic acid | To be determined | To be determined | To be determined | To be determined |

| 4CL (putative) | p-Coumaric acid | To be determined | To be determined | To be determined | To be determined |

| Flavin-dependent monooxygenase (putative) | p-Hydroxyphenylacetic acid | To be determined | To be determined | To be determined | To be determined |

| Alcohol Acyltransferase (putative) | Jacaranone | To be determined | To be determined | To be determined | To be determined |

Conclusion

This technical guide presents a scientifically plausible, yet hypothetical, biosynthetic pathway for this compound. The proposed route, originating from the shikimate and phenylpropanoid pathways, provides a solid foundation for future research. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to validate this pathway, identify the involved enzymes, and ultimately harness this knowledge for applications in metabolic engineering and drug development. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for the sustainable production of this and other valuable bioactive compounds.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alcohol acyltransferases for the biosynthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. abcam.co.jp [abcam.co.jp]

- 12. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. resources.bio-techne.com [resources.bio-techne.com]

- 15. sunlongbiotech.com [sunlongbiotech.com]

- 16. Monooxygenation of aromatic compounds by flavin‐dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monooxygenation of aromatic compounds by flavin-dependent monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Escherichia coli -Heterologous expression system -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 21. Heterologous protein expression in E. coli [protocols.io]

- 22. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iba-lifesciences.com [iba-lifesciences.com]

- 24. researchgate.net [researchgate.net]

- 25. taylorfrancis.com [taylorfrancis.com]

- 26. RNA Interference (RNAi) Induced Gene Silencing: A Promising Approach of Hi-Tech Plant Breeding - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Jacaranone Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jacaranone ethyl ester, a naturally occurring benzoquinone derivative with significant cytotoxic activities. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Spectroscopic Data

The structural elucidation of Jacaranone ethyl ester is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Table 1: ¹H NMR Spectroscopic Data for Jacaranone Ethyl Ester (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.88 | d | 10.2 | 2H | H-3, H-5 |

| 6.20 | d | 10.2 | 2H | H-2, H-6 |

| 4.15 | q | 7.2 | 2H | -OCH₂CH₃ |

| 2.78 | s | - | 2H | H-7 |

| 1.24 | t | 7.2 | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Jacaranone Ethyl Ester (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 185.7 | C | C-4 |

| 170.1 | C | C-8 |

| 145.8 | CH | C-2, C-6 |

| 135.2 | CH | C-3, C-5 |

| 70.0 | C | C-1 |

| 61.6 | CH₂ | -OCH₂CH₃ |

| 46.1 | CH₂ | C-7 |

| 14.1 | CH₃ | -OCH₂CH₃ |

Table 3: Infrared (IR) Spectroscopic Data for Jacaranone Ethyl Ester

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3448 | O-H Stretch |

| 1732 | C=O Stretch (Ester) |

| 1668 | C=O Stretch (Quinone) |

| 1628 | C=C Stretch |

Table 4: Mass Spectrometry (MS) Data for Jacaranone Ethyl Ester

| m/z | Ion Type |

| 196 | [M]⁺ |

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard analytical chemistry methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei, respectively. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Low-resolution mass spectra were obtained on a VG Auto Spec-3000 spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for the structural elucidation of a natural product like Jacaranone ethyl ester can be visualized as follows:

Unraveling the Molecular Intricacies: A Technical Guide to the Postulated Mechanism of Action of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a cyclohexadienone derivative also known as jacaranone (B1672724) ethyl ester, is a natural product that has garnered significant interest for its diverse biological activities.[1][2] This technical guide provides an in-depth exploration of its postulated mechanisms of action, with a primary focus on its well-documented anticancer properties. Preliminary studies also suggest antioxidant and antimicrobial potential.[3] This document synthesizes available quantitative data, details key experimental protocols, and presents visual representations of the core signaling pathways implicated in its biological effects.

Core Biological Activities and Postulated Mechanisms

This compound exhibits a range of biological effects, most notably anticancer, antioxidant, and antimicrobial activities.[3] The mechanisms underlying these effects are under active investigation, with the most comprehensive data available for its anticancer properties.

Anticancer Activity: Induction of Apoptosis

The primary mechanism underlying the anticancer effect of this compound and its close analog, jacaranone, is the induction of programmed cell death, or apoptosis, in cancer cells.[1][4] This is achieved through the modulation of key signaling pathways that regulate cell survival and death.

The cytotoxic effects of this compound and related jacaranone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from various studies are summarized in the table below.

| Compound | Cell Line | Assay Type | IC50 / ED50 | Reference |

| This compound | Various | Not Specified | 2.85–4.33 µM | [5] |

| This compound | KB | Screen | 16.82 µM (ED50) | [5] |

| Jacaranone (Methyl Ester Analog) | ACHN | Not Specified | 4.32 µg/mL | |

| Jacaranone (Methyl Ester Analog) | LNCaP | Not Specified | 7.39 µg/mL | |

| Jacaranone (Methyl Ester Analog) | Various Human | Not Specified | 9 to 145 µM | [5] |

| Jacaranone (Methyl Ester Analog) | B16F10-Nex2 | Not Specified | 17 µM | [5] |

| Jacaranone (Methyl Ester Analog) | Various (6 lines) | Not Specified | 11.31 to 40.57 µM | [5] |

Postulated Antioxidant and Antimicrobial Activities

Preliminary studies suggest that this compound possesses antioxidant and antimicrobial properties.[3] However, detailed quantitative data and specific mechanistic studies for this compound are not yet extensively available. The antioxidant activity is likely attributable to its ability to scavenge free radicals, a common feature of phenolic compounds.[3] Its antimicrobial effects may stem from the disruption of microbial cell membranes or inhibition of essential enzymes.[3]

Signaling Pathways in Anticancer Mechanism

The induction of apoptosis by this compound and its analogs involves complex signaling cascades. Two primary pathways have been elucidated: a ROS-mediated pathway affecting Akt and p38 MAPK, and a pathway modulating TNFR1 signaling.

ROS-Mediated Apoptosis Pathway

Jacaranone, the parent compound of the title molecule, has been shown to induce apoptosis in melanoma cells through the generation of Reactive Oxygen Species (ROS).[4] This increase in intracellular ROS leads to the downregulation of the pro-survival Akt signaling pathway and the activation of the pro-apoptotic p38 MAPK signaling pathway.[4]

Modulation of TNFR1 Signaling Pathway

Jacaranone has also been demonstrated to modulate the Tumor Necrosis Factor Receptor 1 (TNFR1) downstream signaling pathway. It promotes the formation of the apoptotic Complex II while inhibiting the pro-survival Complex I.[6] This is achieved through the degradation of the cellular inhibitor of apoptosis protein 2 (cIAP-2), which in turn prevents the activation of the NF-κB signaling pathway.[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anticancer activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[8]

-

Cell Plating: A known number of single cells are plated in a culture dish.

-

Treatment: Cells are treated with the compound for a specified period.

-

Incubation: The cells are incubated for a period sufficient for colony formation (typically 1-3 weeks).[9]

-

Colony Fixation and Staining: Colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet.

-

Colony Counting: Colonies containing at least 50 cells are counted.

-

Survival Fraction Calculation: The plating efficiency and surviving fraction are calculated to determine the effect of the compound on cell survival.

Caspase Activation Assay (Western Blot)

Western blotting is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.[10]

-

Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the pro- and cleaved forms of caspases (e.g., Caspase-3, -8, -9).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[11]

Conclusion

The available evidence strongly suggests that this compound exerts its anticancer effects primarily through the induction of apoptosis. This is mediated by complex signaling pathways involving the generation of reactive oxygen species and the modulation of key survival and death signals such as the Akt, p38 MAPK, and TNFR1 pathways. While its antioxidant and antimicrobial activities are also reported, further research is required to fully elucidate the underlying mechanisms and to provide robust quantitative data. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this promising natural compound.

References

- 1. Jacaranone Induces Apoptosis in Melanoma Cells via ROS-Mediated Downregulation of Akt and p38 MAPK Activation and Displays Antitumor Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 60263-06-1 | Benchchem [benchchem.com]

- 4. Jacaranone induces apoptosis in melanoma cells via ROS-mediated downregulation of Akt and p38 MAPK activation and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modulation of TNFR 1-Triggered Inflammation and Apoptosis Signals by Jacaranone in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

An In-depth Technical Guide on the Biological Activity of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known as Jacaranone (B1672724) ethyl ester, is a naturally occurring compound that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antioxidant, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 60263-06-1 | [1] |

| Molecular Formula | C10H12O4 | [1] |

| Molecular Weight | 196.2 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity | [2] |

| Solubility | Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | [2][3] |

Biological Activities

This compound has been reported to exhibit a range of biological activities, primarily investigated through studies on plant extracts containing this compound or on structurally similar jacaranone derivatives.

Anticancer Activity

Table 1: Cytotoxic Activity of Jacaranone Derivatives against Human Cancer Cell Lines [4]

| Compound | Cell Line | IC50 (µM) |

| Jacaranone | MCF-7 (Breast) | 14.61 |

| MDA-MB-231 (Breast) | 6.27 | |

| HeLa (Cervical) | 10.33 | |

| C33A (Cervical) | 8.95 | |

| 2,3-dihydro-2-hydroxyjacaranone | MCF-7 (Breast) | 26.5 |

| MDA-MB-231 (Breast) | 15.4 | |

| HeLa (Cervical) | >50 | |

| C33A (Cervical) | >50 | |

| 2,3-dihydro-2-methoxyjacaranone | MCF-7 (Breast) | >50 |

| MDA-MB-231 (Breast) | 22.1 | |

| HeLa (Cervical) | >50 | |

| C33A (Cervical) | >50 | |

| Positive Control (Cisplatin) | MCF-7 (Breast) | 12.5 |

| MDA-MB-231 (Breast) | 8.7 | |

| HeLa (Cervical) | 7.5 | |

| C33A (Cervical) | 9.2 |

Note: The data presented is for jacaranone and its derivatives, which are structurally related to this compound. The activity of the title compound may vary.

Antioxidant Activity

Ethyl acetate fractions of various plants, which are known to contain compounds like this compound, have demonstrated significant antioxidant properties.[5][6] The primary mechanism of this activity is believed to be the scavenging of free radicals.

Table 2: Antioxidant Activity of an Ethyl Acetate Extract of Daldinia eschscholtzii [5]

| Assay | EC50 (mg/mL) |

| DPPH Scavenging | 3.55 ± 0.02 |

| OH Radical Scavenging | 0.296 ± 0.002 |

| Lipid Peroxidation Inhibition | 0.093 ± 0.0004 |

Note: This data is for a crude extract and not the pure compound. The antioxidant activity of this compound may differ.

Antimicrobial Activity

The antimicrobial potential of compounds structurally related to this compound has been investigated. For instance, protocatechuic acid ethyl ester has shown activity against various bacterial strains.

Table 3: Minimum Inhibitory Concentrations (MIC) of Protocatechuic Acid Ethyl Ester against Staphylococcal Strains [7]

| Bacterial Strain | MIC (µg/mL) |

| S. aureus ATCC 25923 | 512 |

| S. aureus ATCC 43300 (MRSA) | 512 |

| S. epidermidis ATCC 12228 | 1024 |

| S. epidermidis (clinical isolate 1) | 512 |

| S. epidermidis (clinical isolate 2) | 512 |

Note: This data is for a structurally related compound and may not be representative of the antimicrobial activity of this compound.

Proposed Mechanisms of Action

The biological activities of this compound are thought to be mediated through several cellular pathways, primarily leading to apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

It is hypothesized that this compound can induce apoptosis through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[8][9][10]

Cell Cycle Arrest

The compound may also exert its anticancer effects by inducing cell cycle arrest. This is potentially achieved by downregulating the expression of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs), leading to a halt in cell proliferation at specific phases of the cell cycle.[11][12][13]

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the biological activities discussed. Researchers should optimize these protocols based on their specific experimental conditions.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of a compound.[17][18][19]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

-

This compound (dissolved in methanol)

-

Ascorbic acid or Trolox (as a positive control)

-

Methanol

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare different concentrations of the test compound and the positive control in methanol.

-

In a 96-well plate or cuvettes, mix a specific volume of the compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Conclusion and Future Directions

This compound and its related jacaranone derivatives have demonstrated promising anticancer, antioxidant, and antimicrobial activities in preliminary studies. The proposed mechanisms of action, involving the induction of apoptosis and cell cycle arrest, make these compounds attractive candidates for further investigation in drug development.

Future research should focus on:

-

Synthesis and Isolation: Developing efficient methods for the synthesis or isolation of pure this compound to enable more precise biological evaluation.[2][20]

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize the biological activity and pharmacokinetic properties.[21]

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Cas 60263-06-1,Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | lookchem [lookchem.com]

- 3. This compound | CAS:60263-06-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of bax, bcl-2 and bcl-xL on regulating apoptosis in tissues of normal liver and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. LC-HRMS/MS-Guided Profiling and Biological Evaluation of Stachys duriaei Extracts: Anticancer and Vasorelaxant Mechanisms via Apoptosis and Endothelium-Dependent Pathways | MDPI [mdpi.com]

- 13. Ethyl acetate extract from Glycosmis parva leaf induces apoptosis and cell-cycle arrest by decreasing expression of COX-2 and altering BCL-2 family gene expression in human colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. mdpi.com [mdpi.com]

- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 20. This compound | 60263-06-1 | Benchchem [benchchem.com]

- 21. 4-Substituted 4-hydroxycyclohexa-2,5-dien-1-ones with selective activities against colon and renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Jacaranone Ethyl Ester: A Comprehensive Technical Guide on its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaranone ethyl ester, a quinoid compound, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of its known biological activities, with a focus on its cytotoxic, anti-inflammatory, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further investigation and drug development efforts.

Introduction

Jacaranone and its derivatives are a class of naturally occurring quinoids found in various plant species. Among these, Jacaranone ethyl ester has demonstrated potent biological activities, positioning it as a promising candidate for therapeutic development. This guide consolidates the current scientific knowledge on Jacaranone ethyl ester, offering a technical resource for researchers in the fields of pharmacology, oncology, and medicinal chemistry.

Pharmacological Properties

Jacaranone ethyl ester exhibits a range of pharmacological effects, with its cytotoxic and anti-inflammatory activities being the most prominently studied.

Cytotoxic and Antiproliferative Activity

Jacaranone ethyl ester has shown significant cytotoxic effects against a variety of human cancer cell lines. Its antiproliferative activity is a key area of its therapeutic potential.

Table 1: Cytotoxic Activity of Jacaranone Ethyl Ester against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |

| HCT8 | Colon | 2.85 - 4.33 | [1] |

| CaEa-17 | - | 2.85 - 4.33 | [1] |

| A2780 | Ovarian | 2.85 - 4.33 | [1] |

| HeLa | Cervical | 2.85 - 4.33 | [1] |

| BEL-7402 | Liver | 2.85 - 4.33 | [1] |

| KB | Nasopharyngeal | 16.82 (ED50) | [1] |

| PC-3M | Prostate | 2.85 - 4.33 | [1] |

| A549 | Lung | 2.85 - 4.33 | [1] |

| BGC-823 | Gastric | 2.85 - 4.33 | [1] |

| MCF-7 | Breast | 2.85 - 4.33 | [1] |

Anti-inflammatory Activity

Jacaranone and its ethyl ester have been identified as anti-inflammatory substances. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in LPS-treated macrophages.[2]

Antioxidant Activity

The antioxidant potential of jacaranone-related compounds has been noted, contributing to their protective effects against oxidative stress-related cellular damage.[3][4]

Other Biological Activities

Jacaranone derivatives have also been investigated for other potential therapeutic applications, including:

-

Antiprotozoal activity: Demonstrating effects against parasites such as Plasmodium falciparum.[5]

-

Sedative effects: Jacaranone has been identified as a sedative constituent in some traditional medicinal plants.[6]

Mechanism of Action & Signaling Pathways

The biological activities of Jacaranone and its derivatives are attributed to their ability to modulate key cellular signaling pathways. The presence of an α,β-unsaturated carbonyl group is believed to be crucial for its cytotoxic effects.[1]

Induction of Apoptosis via ROS Generation

Jacaranone induces apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS leads to the downregulation of the Akt signaling pathway and the activation of the p38 MAPK pathway.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchhub.com [researchhub.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. MTT Assay [protocols.io]

- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

An In-depth Technical Guide to Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: Physicochemical Characteristics, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a notable cyclohexadienone derivative, has garnered attention in biochemical research for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and biological activities, with a focus on its anticancer potential. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented. Furthermore, a proposed mechanism of action involving the induction of apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway is detailed, supported by a signaling pathway diagram. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Characteristics

Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is a colorless liquid with a fruity odor.[1] It exhibits slight solubility in water but is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1][2][3]

Table 1: Physicochemical Properties of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [4] |

| CAS Number | 60263-06-1 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 338.6 °C at 760 mmHg | [1][4] |

| Density | 1.233 g/cm³ | [1] |

| Refractive Index | 1.526 | [1] |

| Flash Point | 133.5 °C | [1][4] |

| Solubility | Slight in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2][3] |

| Storage Temperature | 2-8 °C | [1] |

Note: Some sources indicate the melting point is not available.

Synthesis Methodologies

The synthesis of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate can be achieved through several methods, including the oxidative dearomatization of substituted phenols using hypervalent iodine(III) reagents and the copper(I)-catalyzed addition.[5] A prominent method for its synthesis is the Reformatsky reaction.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 2-(1-hydroxycyclohexyl)acetate, and can be modified for the synthesis of the title compound by substituting cyclohexanone (B45756) with p-benzoquinone.

Materials:

-

p-Benzoquinone

-

Ethyl bromoacetate (B1195939)

-

Activated Zinc dust

-

Iodine (crystal)

-

Anhydrous Toluene (B28343)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Methyl tert-butyl ether (MTBE)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Zinc: In a flame-dried three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (5.0 eq) and a crystal of iodine.

-

Reaction Setup: Add anhydrous toluene to the flask. Stir the suspension and heat to reflux for 5 minutes, then cool to room temperature.

-

Addition of Reagents: To this mixture, add ethyl bromoacetate (2.0 eq). Subsequently, add a solution of p-benzoquinone (1.0 eq) in anhydrous toluene dropwise from the dropping funnel.

-

Reaction: Stir the resulting mixture at 90 °C for 30 minutes.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

-

Extraction: Filter the suspension and extract the filtrate with MTBE or ethyl acetate.

-

Washing: Wash the combined organic phases sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate.

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data (NMR, IR, MS) for Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is limited. However, based on its structure, the following characteristic signals can be expected:

Table 2: Expected Spectroscopic Data for Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), methylene (B1212753) protons adjacent to the ester and the cyclohexadienyl ring, vinylic protons on the cyclohexadienyl ring, and a singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the ketone, sp² carbons of the cyclohexadienyl ring, a quaternary sp³ carbon bearing the hydroxyl and acetate groups, and the carbons of the ethyl group. |

| IR | Absorption bands for the hydroxyl (O-H) stretch, carbonyl (C=O) stretches of the ketone and ester, and C=C stretching of the dienone ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (196.0736 g/mol for [M]+). |

Biological Activity and Mechanism of Action

Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate has demonstrated a range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[5] Its anticancer effects are of particular interest and are believed to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5]

Proposed Mechanism of Action: ROS-Mediated Apoptosis

The proposed mechanism for the anticancer activity of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate involves the generation of reactive oxygen species (ROS) within cancer cells. This increase in intracellular ROS leads to oxidative stress, which in turn triggers the intrinsic pathway of apoptosis.

Signaling Pathway:

Experimental Workflows for Biological Evaluation

In Vitro Anticancer Activity Assessment

A general workflow to assess the anticancer properties of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is outlined below.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Conclusion

Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate presents as a promising compound with significant biological activities, particularly in the realm of anticancer research. This guide has consolidated the available physicochemical data, outlined a viable synthetic route, and proposed a detailed mechanism of action supported by a signaling pathway diagram. The provided experimental workflows offer a foundation for further investigation into its therapeutic potential. While a complete set of experimental spectroscopic data for the pure compound remains to be fully documented in publicly accessible literature, the information compiled herein provides a robust starting point for researchers and professionals in the field. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug development.

References

- 1. Bax, reactive oxygen, and cytochrome c release in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate (CAS 60263-06-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, registered under CAS number 60263-06-1, is a cyclohexadienone derivative with emerging interest in biochemical and pharmaceutical research.[1] Also known by synonyms such as Jacaranone (B1672724) ethyl ester, this compound has been identified from natural sources, including the herbs of Senecio scandens and the fungus Aspergillus flocculus.[1][2] Preliminary studies have highlighted its potential as an antioxidant, anticancer, and antimicrobial agent.[1] This technical guide provides a comprehensive overview of its known properties, biological activities, and experimental methodologies, designed to support further investigation and application in drug discovery and development.

Physicochemical Properties

This compound is a colorless liquid characterized by a fruity odor.[3] It has slight solubility in water and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4][5] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Data for CAS 60263-06-1

| Property | Value | Source |

| CAS Number | 60263-06-1 | [3] |

| Molecular Formula | C₁₀H₁₂O₄ | [3][6] |

| Molecular Weight | 196.20 g/mol | [3][6] |

| Synonyms | Jacaranone ethyl ester; Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate; NSC 289072; NSC 658398 | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 1.233 g/cm³ | [3] |

| Boiling Point | 338.6°C at 760 mmHg | [3][7] |

| Flash Point | 133.5°C | [3][7] |

| Vapor Pressure | 6.58E-06 mmHg at 25°C | [3] |

Biological Activity and Potential Mechanism of Action

This compound has demonstrated a range of biological activities that make it a candidate for further therapeutic investigation.

-

Anticancer Activity : Studies have identified this compound as a significant contributor to the anticancer properties of extracts from Aspergillus flocculus.[1] Its bioactivity against various cancer cell lines suggests potential as a lead compound for oncology applications.[1]

-

Antioxidant Activity : The compound exhibits notable potential as an antioxidant, which is critical for combating oxidative stress and preventing cellular damage caused by free radicals in biological systems.[1]

-

Antimicrobial Effects : Preliminary evaluations have indicated that it may possess antimicrobial properties, inhibiting the growth of various pathogenic microorganisms.[1]

The precise mechanisms underlying these biological effects are still under investigation. However, proposed mechanisms include the inhibition of specific enzymes involved in oxidative stress and inflammation pathways.[1] In the context of its anticancer effects, research suggests it may induce cell cycle arrest in cancer cells, ultimately leading to programmed cell death (apoptosis) through the activation of intrinsic pathways.[1]

Caption: Hypothesized anticancer signaling pathway.

Potential Applications

Beyond its therapeutic potential, this compound is utilized in several industries:

-

Pharmaceuticals : It serves as a key intermediate in the synthesis of various organic compounds and pharmaceuticals.[3]

-

Food Industry : Due to its characteristic fruity scent, it is used as a flavoring agent to enhance the aroma and taste of food products.[3]

-

Cosmetics and Personal Care : It functions as a fragrance ingredient in a variety of consumer products.[3]

-

Industrial Processes : The compound is also employed as a solvent in certain industrial applications.[3]

Experimental Protocols and Methodologies

Synthesis

While detailed, step-by-step synthesis protocols are proprietary or vary between laboratories, the scientific literature points to several effective approaches. Synthesis typically involves phosphate (B84403) buffer-mediated reactions or derivatization from jacaranone analogs.[1] A common and effective method is the Reformatsky reaction , which involves the regioselective reaction of quinones.

Experimental Workflow: Indium-Mediated Reformatsky Reaction

This workflow outlines the general steps for synthesizing quinol esters like this compound. The use of indium as a mediator is a key feature of this modern adaptation of the classic Reformatsky reaction.

Caption: General workflow for synthesis via Reformatsky reaction.

Bioactivity-Guided Isolation

The identification of this compound from natural sources, such as fungal fermentation broths, often employs a bioactivity-guided isolation strategy. This process involves systematically fractionating a crude extract and testing the biological activity of each fraction to isolate the active constituent.

Experimental Workflow: Bioactivity-Guided Isolation

Caption: Workflow for isolating the compound from natural sources.

Safety and Handling

Currently, detailed public information on the hazardous properties of this compound is limited. Safety data sheets often lack specific GHS hazard codes and statements.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound. It is intended for industrial and research use only.[3]

Conclusion

This compound is a versatile chemical compound with established applications in the food and cosmetic industries and significant potential in pharmaceutical development. Its demonstrated anticancer, antioxidant, and antimicrobial activities warrant further in-depth research to fully elucidate its mechanisms of action and evaluate its therapeutic efficacy and safety. The synthetic and isolation methodologies outlined provide a foundation for researchers to produce and study this promising molecule.

References

- 1. This compound | 60263-06-1 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cas 60263-06-1,Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate | lookchem [lookchem.com]

- 4. This compound | CAS 60263-06-1 | ScreenLib [screenlib.com]

- 5. This compound | CAS:60263-06-1 | Manufacturer ChemFaces [chemfaces.com]

- 6. 60263-06-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate in Synthetic Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, a versatile intermediate in synthetic organic chemistry. This document details its preparation via oxidative dearomatization, its applications in cycloaddition and conjugate addition reactions, and its significant potential in medicinal chemistry due to its cytotoxic activities.

Chemical Properties and Data

| Property | Value |

| IUPAC Name | Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate |

| Synonyms | Jacaranone (B1672724) ethyl ester, Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate |

| CAS Number | 60263-06-1 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.19 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. |

Synthesis Protocol: Oxidative Dearomatization

A primary route for the synthesis of this compound is the oxidative dearomatization of a phenolic precursor, ethyl p-hydroxyphenylacetate, using a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (B116549) (PIDA).[1] This method offers a mild and efficient way to access the cyclohexadienone core.[1]

Experimental Protocol: Synthesis via Oxidative Dearomatization

Materials:

-

Ethyl p-hydroxyphenylacetate

-

(Diacetoxyiodo)benzene (PIDA)

-

Acetonitrile (B52724) (CH₃CN)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of ethyl p-hydroxyphenylacetate (1 mmol) in a mixture of acetonitrile (6.5 mL) and water (2 mL) at 0 °C, add (diacetoxyiodo)benzene (PIDA) (1.1 mmol).

-

Stir the reaction mixture vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Extract the resulting aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel to afford this compound.

Synthesis Workflow

Caption: Oxidative dearomatization workflow for synthesis.

Applications in Synthetic Organic Chemistry

This compound is a valuable building block for the synthesis of complex organic molecules due to its dienone structure, which can participate in various transformations.

Diels-Alder Reactions

The conjugated diene system of the cyclohexadienone ring makes it a competent partner in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[2][3] This allows for the rapid construction of bicyclic and polycyclic frameworks, which are common motifs in natural products.[3][4]

Materials:

-

This compound

-

Cyclopentadiene (B3395910) (freshly cracked from dicyclopentadiene)

-

Toluene (B28343) (dry)

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, dissolve this compound (1 mmol) in dry toluene (5 mL).

-

Add freshly cracked cyclopentadiene (3 mmol).

-

Heat the sealed tube at 150 °C for 12 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the Diels-Alder adduct.

Nucleophilic Conjugate (Michael) Addition

The electron-deficient β-carbon of the α,β-unsaturated ketone system in this compound is susceptible to nucleophilic attack in a conjugate or Michael addition. This reaction is a powerful tool for the formation of new carbon-carbon or carbon-heteroatom bonds.

Materials:

-

This compound

-

Thiophenol

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1 mmol) in dichloromethane (10 mL) at 0 °C, add thiophenol (1.1 mmol) followed by triethylamine (1.2 mmol).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride (15 mL) and extract with dichloromethane (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development: Cytotoxic Activity

This compound, also known as jacaranone ethyl ester, has demonstrated significant cytotoxic activity against various human cancer cell lines, making it a compound of interest for anticancer drug development.[5][6][7]

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against several cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM)[7] |

| MCF-7 | Breast Cancer | 4.33 |

| MDA-MB-231 | Breast Cancer | 3.89 |

| HeLa | Cervical Cancer | 2.85 |

| C33A | Cervical Cancer | 3.12 |

Mechanism of Action: Induction of Apoptosis

Jacaranone, the parent compound of the title molecule, induces apoptosis in cancer cells by modulating the tumor necrosis factor receptor 1 (TNFR1) signaling pathway.[8] It promotes the degradation of the inhibitor of apoptosis protein (cIAP)-2, which leads to the deubiquitylation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1).[8] This inhibits the formation of the pro-survival Complex I and promotes the assembly of the pro-apoptotic Complex II, ultimately leading to caspase activation and programmed cell death.[8]

Caption: Apoptosis pathway modulated by Jacaranone derivatives.

References

- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diels-Alder Reaction [organic-chemistry.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Diels–Alder Reaction [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Jacaranone Induces Apoptosis in Melanoma Cells via ROS-Mediated Downregulation of Akt and p38 MAPK Activation and Displays Antitumor Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modulation of TNFR 1-Triggered Inflammation and Apoptosis Signals by Jacaranone in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate: A Versatile Precursor for the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, also known as jacaranone (B1672724) ethyl ester, is a naturally occurring cyclohexadienone derivative that has garnered significant interest in the field of synthetic and medicinal chemistry.[1][2] Its unique structural features, including a reactive p-quinol acetate (B1210297) moiety, make it an attractive starting material for the synthesis of a diverse range of novel heterocyclic compounds. Furthermore, jacaranone and its derivatives have demonstrated promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, highlighting their potential as scaffolds for the development of new therapeutic agents.[1] This document provides detailed application notes and protocols for the utilization of this compound as a precursor for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, along with insights into its mechanism of action.

Synthesis of this compound

The precursor, this compound, can be synthesized via the oxidative dearomatization of ethyl (4-hydroxyphenyl)acetate using a hypervalent iodine(III) reagent.

Application in the Synthesis of Novel Heterocycles

The reactivity of the cyclohexadienone core allows for various transformations to construct heterocyclic rings.

Synthesis of Nitrogen-Containing Heterocycles

A series of nitrogenous cyclohexadienone derivatives can be synthesized from a jacaranone-derived scaffold. The general approach involves the reaction of a protected p-quinol derivative with various nitrogen nucleophiles.

Experimental Protocol: Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives

A key intermediate for the synthesis of nitrogenous derivatives is N-(4-hydroxyphenethyl)isoindoline-1,3-dione, which can be prepared from tyramine (B21549) and phthalic anhydride. This intermediate is then subjected to oxidative dearomatization to yield the desired cyclohexadienone product.

Table 1: Synthesis of N-(4-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethyl)isoindoline-1,3-dione

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | N-Acylation of Tyramine | Tyramine, Phthalic anhydride, Glacial acetic acid, Reflux, 1.5 h | 85 | Adapted from literature |

| 2 | Oxidative Dearomatization | N-(4-hydroxyphenethyl)isoindoline-1,3-dione, Phenyliodine(III) diacetate (PIDA), Methanol, Room temperature, 2 h | 65 | Adapted from literature |

Synthesis of Oxygen-Containing Heterocycles (Furan Derivatives)

While direct conversion of this compound to furans is not extensively documented, a plausible synthetic route involves its transformation into a 1,4-dicarbonyl compound, a key precursor for the Paal-Knorr furan (B31954) synthesis.[3][4][5]

Proposed Experimental Workflow for Furan Synthesis

Caption: Proposed workflow for furan synthesis.

Experimental Protocol: Paal-Knorr Furan Synthesis from a 1,4-Dicarbonyl Precursor

This protocol outlines the acid-catalyzed cyclization of a generic 1,4-dicarbonyl compound to a furan derivative.[3]

Table 2: General Conditions for Paal-Knorr Furan Synthesis

| Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1,4-Dicarbonyl Compound | H₂SO₄ (catalytic) | Toluene | 110 (Reflux) | 2 - 6 | 70 - 95 |

| 1,4-Dicarbonyl Compound | p-Toluenesulfonic acid | Benzene | 80 (Reflux) | 4 - 8 | 65 - 90 |

Synthesis of Sulfur-Containing Heterocycles (Thiophene Derivatives)

Similar to furan synthesis, the construction of thiophene (B33073) rings from the title precursor can be achieved via a 1,4-dicarbonyl intermediate using the Paal-Knorr thiophene synthesis.[6][7][8] This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source.

Proposed Experimental Workflow for Thiophene Synthesis

Caption: Proposed workflow for thiophene synthesis.

Experimental Protocol: Paal-Knorr Thiophene Synthesis from a 1,4-Dicarbonyl Precursor

This protocol describes the synthesis of thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent.[6][7]

Table 3: General Conditions for Paal-Knorr Thiophene Synthesis

| Reactant | Sulfur Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1,4-Dicarbonyl Compound | Phosphorus Pentasulfide (P₄S₁₀) | Toluene | 110 (Reflux) | 3 - 8 | 60 - 85 |

| 1,4-Dicarbonyl Compound | Lawesson's Reagent | Xylene | 140 (Reflux) | 2 - 5 | 75 - 90 |

Biological Activity and Signaling Pathway

Jacaranone, the parent compound of the title precursor, has been shown to induce apoptosis in cancer cells by modulating the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway. Specifically, jacaranone promotes the degradation of cellular inhibitor of apoptosis protein 2 (cIAP2), a key regulator of the NF-κB survival pathway.

The degradation of cIAP2 leads to reduced ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1), which in turn inhibits the formation of TNFR1 complex I and suppresses the activation of the pro-survival NF-κB pathway. This shift in signaling promotes the assembly of TNFR1 complex II, leading to the activation of caspase-8 and subsequent apoptosis.

Signaling Pathway of Jacaranone-Induced Apoptosis

Caption: Jacaranone modulates TNFR1 signaling.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a variety of novel nitrogen, oxygen, and sulfur-containing heterocycles. The protocols and workflows presented herein provide a foundation for researchers to explore the synthetic utility of this compound. Furthermore, the elucidation of its biological mechanism of action opens avenues for the design and development of new therapeutic agents based on the jacaranone scaffold. The combination of its synthetic accessibility and potent biological activity makes this compound a compelling molecule for further investigation in the fields of organic synthesis and drug discovery.

References

- 1. This compound | 60263-06-1 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Thiophene synthesis [organic-chemistry.org]

Application Notes and Protocols for the Derivatization of Jacaranone Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: